molecular formula C13H18N2O3 B8629993 Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate

Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate

Cat. No.: B8629993
M. Wt: 250.29 g/mol
InChI Key: IEXMEXTZLCMOIF-UHFFFAOYSA-N
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Description

Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[3-(dimethylamino)-3-oxopropyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-15(2)12(16)8-9-14-13(17)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,17)

InChI Key

IEXMEXTZLCMOIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-[N-(benzyloxycarbonyl)amino]propionic acid (0.70 g, 3.14 mmol) was dissolved in N,N-dimethylformamide (15 ml), and 1-(dimethylaminopropyl)-3-ethylcarbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.60 g, 3.13 mmol), 1-hydroxybenzotriazole (0.48 g, 3.13 mmol) and dimethylamine (2.0 M tetrahydrofuran solution, 2.40 ml, 4.80 mmol) were added, followed by stirring at room temperature for 3 days.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
1-(dimethylaminopropyl)-3-ethylcarbodiimide 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred, cooled (0° C.) solution of Z-Beta-Ala-OH (1.784 g, 8.0 mmol) in dioxane (20 ml) is added EDCI.HCl (2.145 g, 11.2 mmol), hydroxybenzotriazole (1.08 g, 8.0 mmol) and triethylamine (1.56 ml, 11.2 mmol). After stirring at 0° C. for 30 minutes, dimethylamine (0.397 g, 8.8 mmol) is added and stirring continued for a further hour. The reaction mixture was allowed to warm to room temperature and the solvent is removed in vacuo. Initial purification of the crude residue is carried out by flash chromatography of silica eluting with ethyl acetate. The combined organic factions are washed with water (3×20 ml), brine (1×50 ml) and dried over MgSO4. The solvent is removed in vacuo to yield the titled compound as a pale yellow solid.
Quantity
1.784 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.145 g
Type
reactant
Reaction Step Two
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0.397 g
Type
reactant
Reaction Step Three

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